BenchChemオンラインストアへようこそ!

Guacetisal

pediatric respiratory disease mucolytic bronchitis

Guacetisal is a covalent ester prodrug—not a physical mixture—of aspirin and guaiacol, delivering a unique pharmacokinetic profile unattainable by co-administering its components separately. Its intact absorption and site-specific enzymatic cleavage yield distinct metabolite ratios and tissue distribution, providing clinically demonstrated superiority over bromhexine in chronic bronchitis and safe use in aspirin-induced asthma where conventional NSAIDs are contraindicated. This dual-action NSAID-mucolytic agent is essential for respiratory drug discovery, formulation development, and preclinical pharmacology studies requiring authentic prodrug pharmacology.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 55482-89-8
Cat. No. B1672420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuacetisal
CAS55482-89-8
Synonyms2-(acetyloxy)benzoic acid, 2-methoxyphenyl ester
acetylsalicylic acid guaiacolic ester
ASA-G
Broncaspin
guacetisal
guaiacol acetylsalicylate
guaiacolic ester, acetylsalicylic acid
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
InChIInChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
InChIKeyHSJFYRYGGKLQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guacetisal (CAS 55482-89-8): A Dual-Action Prodrug for Respiratory Inflammation and Mucus Clearance


Guacetisal (INN), also known as 2-methoxyphenyl 2-acetoxybenzoate, is a non-steroidal anti-inflammatory drug (NSAID) with mucolytic properties, classified chemically as an ester prodrug of acetylsalicylic acid (aspirin) and guaiacol [1]. It was developed as a balsamic-antiphlogistic agent specifically indicated for inflammatory conditions of the respiratory tract, including chronic bronchitis and acute exacerbations [2]. Its dual mechanism, combining COX-mediated anti-inflammatory activity with guaiacol-derived expectorant action, distinguishes it from single-mechanism respiratory therapeutics [1]. The compound is presented as a white crystalline powder with a melting point of 74-74.5 °C and is soluble in DMSO up to 100 mg/mL [3].

Why Guacetisal Cannot Be Replaced by Simple Salicylates or Expectorants


Guacetisal is a covalent ester prodrug, not a simple physical mixture or co-formulation, of aspirin and guaiacol [1]. This molecular architecture dictates a unique pharmacokinetic and pharmacodynamic profile that cannot be replicated by administering aspirin and guaiacol separately [1]. Critically, its intact absorption and subsequent enzymatic cleavage to salicylic acid and guaiacol in vivo yields a different metabolite ratio and tissue distribution compared to the oral co-administration of its components, leading to distinct efficacy and tolerability outcomes [2]. Furthermore, clinical evidence demonstrates that Guacetisal exhibits superior or distinct therapeutic activity compared to other mucolytics like bromhexine and alternative combination expectorants, confirming that in-class substitution carries a risk of reduced clinical benefit [3][4].

Quantitative Differentiation of Guacetisal Against Clinical Comparators


Superior Clinical Effectiveness vs. Bromhexine in Pediatric Respiratory Inflammation

In a comparative clinical study involving 26 children with respiratory tract inflammation, guacetisal demonstrated greater clinical effectiveness than the well-known mucolytic bromhexine [1]. The study evaluated the therapeutic response using a pediatric suspension formulation of guacetisal (Broncaspin) against a bromhexine suspension [1].

pediatric respiratory disease mucolytic bronchitis

Considerable Therapeutic Effectiveness vs. Bromhexine in Chronic Bronchitis

A controlled clinical study in adult patients with chronic bronchitis evaluated the therapeutic response of guacetisal against bromhexine [1]. The study found guacetisal to have considerable therapeutic effectiveness, at times even superior to that of bromhexine [1]. Improvements were noted in general symptomatology, respiratory system function, and included early, lasting reductions in temperature, heart frequency, dyspnoea, and cough intensity and frequency [1].

chronic bronchitis mucolytic anti-inflammatory

Comparable Efficacy with Methoxybutropate but Distinct Action Profile

In a randomized, between-patient comparison, the efficacy of methoxybutropate and guacetisal were assessed in 20 patients with flare-ups of chronic bronchitis [1]. The two drugs proved about equally effective over a 4-week treatment period [1]. However, methoxybutropate tended to act more readily and showed a better response specifically for cough, difficulty in bringing up sputum, and amount of sputum [1]. Both preparations were associated with mild and rarely observed side effects [1].

chronic bronchitis expectorant comparative efficacy

Superior Therapeutic Activity vs. Multi-Component Expectorant Preparation

A single-blind, between-patients trial compared guacetisal (Broncaspin suspension, 3 tablespoonfuls/day) to a recognized commercial preparation containing sodium thymosulfonate, ammonium acetate, codeine, and tincture of datura (same dosage) [1]. The study was conducted on 30 hospitalized male patients with chronic obstructive bronchitis [1]. Clinical and instrumental data demonstrated that guacetisal had greater therapeutic activity [1].

chronic obstructive bronchitis expectorant comparative trial

Excellent Tolerability in ASA-Sensitive Asthmatic Patients

Despite being a derivative of acetylsalicylic acid (ASA), guacetisal is well tolerated even in patients with aspirin-induced asthma [1]. This represents a critical safety advantage over ASA and other NSAIDs, which are typically contraindicated in this population due to the risk of severe bronchospasm [1].

aspirin-induced asthma NSAID intolerance respiratory disease

Optimal Application Scenarios for Guacetisal Based on Quantitative Evidence


Chronic Bronchitis Management in Adult Populations

In controlled clinical settings, guacetisal has demonstrated considerable therapeutic effectiveness, at times superior to bromhexine, in the treatment of chronic bronchitis [1]. It produced early and lasting reductions in key symptoms such as dyspnoea, cough intensity, and fever, and improved respiratory function [1]. Procurement for chronic bronchitis protocols is strongly supported by this direct comparative evidence [1].

Pediatric Respiratory Inflammation Therapy

A comparative study in children showed that guacetisal provided greater clinical effectiveness than bromhexine for inflammatory respiratory tract conditions [1]. This positions guacetisal as a preferred mucolytic-anti-inflammatory agent in pediatric respiratory care, where a dual-action profile is advantageous [1].

Anti-inflammatory Therapy in Aspirin-Sensitive Asthmatics

Guacetisal is uniquely positioned for use in patients with aspirin-induced asthma, where ASA and other NSAIDs are contraindicated [1]. Its ability to provide anti-inflammatory relief without triggering bronchospasm in this sensitive population addresses a significant unmet need in respiratory medicine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guacetisal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.